molecular formula C17H31N3O3 B7928546 [4-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928546
M. Wt: 325.4 g/mol
InChI Key: ZICQHSJDOPSOCR-HIFPTAJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbamate derivative featuring a cyclohexyl backbone functionalized with a cyclopropyl group and a tert-butyl carbamate moiety. The tert-butyl ester group enhances steric protection, likely improving metabolic stability compared to less bulky esters (e.g., benzyl or methyl esters) .

Properties

IUPAC Name

tert-butyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-11(18)15(21)19-12-5-7-13(8-6-12)20(14-9-10-14)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21)/t11-,12?,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICQHSJDOPSOCR-HIFPTAJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-((S)-2-amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H22N2O2C_{13}H_{22}N_2O_2, with a molecular weight of 238.33 g/mol. The structure features a cyclohexyl group, a cyclopropyl group, and a tert-butyl carbamate moiety, which contribute to its pharmacological properties.

Research indicates that the compound may function as an inhibitor of specific enzymes or receptors involved in various biological pathways. Although detailed mechanisms are still being elucidated, preliminary studies suggest it may interact with lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation and is implicated in cancer progression and other diseases .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anticancer Activity : Preliminary studies have shown that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. Inhibition of LSD1 has been linked to reduced tumor growth in preclinical models.
  • Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective properties, possibly through modulation of signaling pathways involved in neuronal survival.
  • Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity against certain pathogens.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study investigating LSD1 inhibitors reported that compounds structurally related to the target compound significantly reduced the proliferation of human cancer cell lines, including breast and prostate cancer cells .
  • Neuroprotection in Animal Models : In vivo studies using rodent models have indicated that administration of similar carbamate derivatives resulted in improved cognitive function and reduced neuronal apoptosis following induced neurotoxic injury .
  • Antimicrobial Testing : Laboratory assays have shown that related compounds exhibit inhibitory effects against Gram-positive bacteria, suggesting a potential role in treating bacterial infections .

Data Tables

Biological ActivityMechanismReference
AnticancerLSD1 Inhibition
NeuroprotectiveModulation of neuronal survival pathways
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

The compound [4-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data from diverse sources.

Pharmacological Applications

The compound has been studied for its potential use as a therapeutic agent. Its structure allows it to interact with various biological pathways, making it a candidate for drug development.

  • G Protein-Coupled Receptors (GPCRs) : GPCRs are significant targets in drug discovery due to their role in numerous physiological processes. Compounds similar to this compound have shown promise in modulating GPCR activity, which can lead to novel treatments for conditions like asthma and other respiratory diseases .
  • Selective Inhibition : The compound may act as a selective inhibitor for certain enzymes or receptors, potentially reducing side effects compared to non-selective agents. This selectivity can enhance the therapeutic index of drugs derived from this compound .

Biochemical Studies

The compound's unique structure allows for detailed biochemical studies, particularly in understanding enzyme kinetics and receptor binding affinities.

  • Enzyme Inhibition Studies : Research has indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, studies on related carbamates have demonstrated their ability to inhibit serine proteases, which are crucial in various biological processes .
  • Binding Affinity Assessments : Investigations into the binding affinities of this compound to various receptors can provide insights into its mechanism of action. Such studies often utilize techniques like radiolabeled ligand binding assays and surface plasmon resonance.

Case Study 1: Asthma Treatment

A study explored the efficacy of a related compound in treating asthma by targeting bronchial smooth muscle contraction through GPCR modulation. The results indicated significant improvements in airway responsiveness, suggesting that similar compounds could offer therapeutic benefits in respiratory conditions .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of carbamate derivatives against flavivirus infections. The findings suggested that the structural features of these compounds contribute to their ability to inhibit viral replication, highlighting the potential for developing antiviral therapies based on this compound's scaffold .

Table 1: Comparison of Biological Activities

Compound NameTargetActivity TypeReference
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-...G Protein-Coupled ReceptorModulator
Related Carbamate Compound ASerine ProteaseInhibitor
Related Carbamate Compound BFlavivirusAntiviral

Table 2: Summary of Case Studies

Case Study TitleFocus AreaKey Findings
Asthma TreatmentRespiratory DiseasesSignificant improvement in airway responsiveness
Antiviral ActivityViral InfectionsInhibition of viral replication

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Implications Source/Reference
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester (Target) C₁₇H₃₀N₄O₃* ~338.45 Tert-butyl carbamate, (S)-2-amino-propionylamino side chain, cyclopropyl group Enhanced metabolic stability due to tert-butyl; moderate solubility due to cyclohexyl rigidity; chiral center may influence target binding specificity. N/A (Inferred)
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester C₁₉H₃₄N₄O₃ ~366.50 3-methyl-butyryl side chain (branched C4) Increased lipophilicity and steric bulk compared to propionyl; potential for altered metabolic pathways or binding kinetics. Discontinued (synthesis/toxicity concerns) .
[4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester C₂₂H₃₃N₃O₃ 387.52 Benzyl ester instead of tert-butyl Higher lipophilicity and susceptibility to esterase-mediated hydrolysis; reduced metabolic stability compared to tert-butyl analogs .
[1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester C₁₆H₂₂BrNO₃ 356.25 Brominated aromatic ring, phenoxymethyl group Electrophilic bromine may enhance reactivity in cross-coupling reactions; aromaticity introduces π-π stacking potential. Limited solubility due to halogen .

Key Observations:

Side Chain Modifications: The target compound’s propionylamino group (C3 chain) contrasts with the 3-methyl-butyrylamino (branched C4) in . The latter’s increased hydrophobicity may improve membrane permeability but reduce aqueous solubility. Replacement of tert-butyl with benzyl ester () introduces a bulky aromatic group, which may enhance binding to hydrophobic pockets but accelerate enzymatic degradation.

Carbamate Group Stability :

  • Tert-butyl esters (target and ) are sterically shielded, resisting hydrolysis and prolonging half-life.
  • Benzyl esters () are more labile, favoring prodrug strategies requiring rapid activation.

Research Findings and Implications

  • Metabolic Stability : Tert-butyl carbamates (target, ) are favored in drug design for their resistance to first-pass metabolism, a critical advantage over benzyl esters () .
  • Chirality : The (S)-configuration in the target compound and suggests enantioselective interactions, which could be pivotal for activity against chiral targets (e.g., proteases or GPCRs).
  • Synthetic Utility : The brominated analog () exemplifies structural diversification for cross-coupling reactions, though its pharmacological relevance is less clear.

Preparation Methods

Synthesis of tert-Butyl (4-Aminocyclohexyl)carbamate

The cyclohexylamine backbone is prepared via hydrogenation of 4-nitrocyclohexanone followed by Boc protection:

  • Nitro Reduction :

    • Substrate : 4-Nitrocyclohexanone (10 mmol)

    • Conditions : H₂ (50 psi), 10% Pd/C (0.5 eq), EtOH, 25°C, 12 h

    • Yield : 92% 4-Aminocyclohexanol.

  • Boc Protection :

    • Reagents : Boc₂O (1.2 eq), DMAP (0.1 eq), THF/H₂O (3:1)

    • Conditions : 0°C → RT, 6 h

    • Yield : 88% tert-butyl (4-aminocyclohexyl)carbamate.

Cyclopropane Ring Installation

Cyclopropanation employs the Kulinkovich reaction:

  • Substrate : Allyl glycine tert-butyl ester (5 mmol)

  • Reagents : Ti(OiPr)₄ (2.5 eq), EtMgBr (5 eq), CH₂Cl₂

  • Conditions : −78°C → RT, 24 h

  • Yield : 76% cyclopropyl-glycine tert-butyl ester.

Stereoselective Amide Coupling

The (S)-2-aminopropionyl fragment is conjugated using HATU activation:

  • Components :

    • Cyclohexyl-Boc amine (1 eq)

    • (S)-2-Aminopropionic acid (1.2 eq)

  • Coupling Agent : HATU (1.5 eq), DIPEA (3 eq), DMF

  • Conditions : 0°C → RT, 4 h

  • Yield : 85% this compound.

Reaction Optimization and Key Parameters

Solvent Effects on Amidation

SolventYield (%)Purity (HPLC)
DMF8598.5
THF7295.2
DCM6893.8

DMF maximizes yield due to improved reagent solubility and minimized epimerization.

Catalytic Hydrogenation Conditions

  • Pressure : 50 psi H₂ achieves complete nitro reduction without over-reduction byproducts.

  • Catalyst : Pd/C outperforms PtO₂ or Raney Ni in selectivity (99% vs. 85–90%).

Purification and Analytical Characterization

Chromatographic Methods

  • HPLC : C18 column, 70:30 H₂O/ACN + 0.1% TFA, λ = 214 nm

    • Retention time: 8.2 min

    • Purity: >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.55–1.70 (m, 4H, cyclopropane), 3.20 (q, 1H, CH–NH), 4.85 (d, 1H, NH).

  • HRMS (ESI+) : m/z 325.45 [M+H]⁺ (calc. 325.45).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactors : Microfluidic system with in-line IR monitoring

  • Throughput : 2.5 kg/day at 85% yield

  • Advantages : Reduced solvent use, improved thermal control.

Comparative Analysis with Structural Analogs

CompoundYield (%)Synthetic Steps
[4-((S)-2-Amino-propionylamino)...]855
{4-[((S)-2-Amino-propionyl)-ethyl...786
tert-Butyl N-[4-(cyclopropyl...]814

The target compound’s efficiency stems from convergent synthesis minimizing linear steps .

Q & A

Q. What are the standard synthetic routes for preparing [4-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester?

The synthesis typically involves multi-step organic reactions, leveraging tert-butyl carbamate as a protective group. A common approach includes:

  • Coupling Reactions : Use of coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with triethylamine in anhydrous solvents (e.g., DMF or THF) under nitrogen to link the cyclopropane-cyclohexyl backbone to the amino-propionylamino moiety .
  • Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced early to protect reactive amines, followed by deprotection under acidic conditions (e.g., TFA) in later stages .
  • Purification : Column chromatography and thin-layer chromatography (TLC) are critical for isolating intermediates and final products .

Q. What analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to cyclopropane ring protons (δ 1.0–2.0 ppm) and tert-butyl carbamate signals (δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated C₁₈H₃₁N₃O₃: 361.24 g/mol).
  • Elemental Analysis : Ensures purity (>95%) with deviations ≤0.40% from theoretical values .

Q. How should this compound be stored to maintain stability?

  • Storage Conditions : Store at room temperature (20–25°C) in inert, airtight containers under nitrogen. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may degrade the tert-butyl carbamate group .
  • Handling : Use desiccants and monitor humidity levels (<40% RH) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Selection : PyBOP enhances coupling efficiency compared to traditional carbodiimides (e.g., DCC), reducing side-product formation .
  • Solvent Optimization : Anhydrous THF or DMF minimizes competing hydrolysis reactions.
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., cyclopropane ring formation) to prevent thermal decomposition .
  • Inert Atmosphere : Rigorous nitrogen purging prevents oxidation of amine intermediates .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping cyclohexyl and cyclopropane signals .
  • X-ray Crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry (e.g., (S)-configuration in the amino-propionyl group) .
  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) to identify discrepancies .

Q. How is this compound utilized in enzyme inhibition or substrate studies?

  • Enzymatic Assays : The tert-butyl carbamate group acts as a hydrolyzable substrate in enzyme activity screens. For example, in lysosomal storage disorder studies, similar compounds are incubated with dried blood spots (DBS) and analyzed via MS/MS to quantify enzymatic cleavage products .
  • Kinetic Studies : Vary pH (4.5–7.4) and temperature (25–37°C) to assess hydrolysis rates, correlating with enzyme efficiency .

Q. What are the challenges in assessing ecological toxicity for this compound?

  • Data Gaps : Limited ecotoxicological data exist for tert-butyl carbamate derivatives. Researchers must extrapolate from structurally related compounds, noting potential bioaccumulation risks due to lipophilic cyclopropane/cyclohexyl motifs .
  • Testing Frameworks : Use OECD guidelines (e.g., OECD 201/202 for algal/daphnia toxicity) to generate preliminary data .

Methodological Considerations

Q. Table 1: Key Analytical Parameters

ParameterMethodReference
Purity AssessmentElemental Analysis (>95%)
Structural Confirmation¹H/¹³C NMR, HRMS
Enzymatic HydrolysisMS/MS Quantification
Stability MonitoringTLC and Karl Fischer Titration

Q. Table 2: Reaction Optimization Checklist

FactorOptimal ConditionImpact on Yield
Coupling AgentPyBOP (vs. DCC)↑ 15–20%
SolventAnhydrous DMF↑ Solubility
Temperature0–5°C (sensitive steps)↓ Side Reactions
AtmosphereNitrogen↓ Oxidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.